molecular formula C21H18FN5O4 B2491865 2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898421-86-8

2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2491865
CAS No.: 898421-86-8
M. Wt: 423.404
InChI Key: ZQLUMVMTFQOZEQ-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a structurally novel, ATP-competitive small molecule inhibitor with high potency and selectivity for Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of JAK2-driven and FLT3-driven oncogenic signaling pathways, which are critically implicated in the pathogenesis of hematological malignancies. This compound demonstrates significant efficacy in preclinical models of myeloproliferative neoplasms and acute myeloid leukemia (AML), particularly against FLT3-ITD mutant forms which are associated with poor prognosis. The inhibitor's mechanism involves binding to the kinase domain, thereby suppressing autophosphorylation and downstream signaling cascades such as STAT5, ERK, and AKT , leading to reduced proliferation and induction of apoptosis in malignant cells. Its dual-targeting capability provides a valuable tool for researchers exploring combination effects, resistance mechanisms, and the crosstalk between JAK-STAT and FLT3 pathways in leukemia biology and therapeutic development.

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O4/c1-3-31-14-9-8-11(10-15(14)30-2)19-24-16(18(23)28)17-20(26-19)27(21(29)25-17)13-7-5-4-6-12(13)22/h4-10H,3H2,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUMVMTFQOZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of the compound involves the reaction of an equimolar mixture of specific precursors under controlled conditions. The yield of the synthesized product was reported at 82%, with a melting point between 246–248 °C, indicating good purity and crystallinity .

Anticancer Properties

Recent studies have demonstrated that purine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, a structure–activity relationship (SAR) study revealed that modifications in the aryl moieties can enhance cytotoxicity against leukemia cells .

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
L363 (Myeloma)8.3

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Specific derivatives have been reported to possess activity against viral replication mechanisms, particularly in the context of hepatitis C virus (HCV) inhibition . The activity is often linked to structural features that enhance binding affinity to viral proteins.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. A comparative analysis indicated that it demonstrated greater anti-inflammatory activity than curcumin in certain assays, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The purine scaffold allows for interaction with various kinases involved in cell proliferation and survival pathways.
  • Modulation of Immune Response : Some derivatives act as ligands for Toll-like receptors (TLRs), enhancing immune response and offering therapeutic potential in vaccine development .

Case Studies

Several case studies have illustrated the efficacy of the compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro studies showed that the compound significantly reduced cell viability in multiple myeloma-derived L363 cells, with an IC50 value indicating potent activity .
  • HCV Replication Studies : In cellular models expressing HCV proteins, treatment with the compound resulted in a marked decrease in viral load, showcasing its potential as an antiviral agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that purine derivatives can exhibit significant anticancer properties. A study demonstrated that compounds structurally related to 2-(4-ethoxy-3-methoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in the inflammatory response and tissue remodeling processes. This inhibition suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.

Antiviral Activity

Preliminary studies have suggested that this purine derivative may possess antiviral properties, particularly against viral infections that utilize purine metabolism for replication. Further research is needed to elucidate the specific mechanisms and efficacy against various viral strains.

Synthesis Methodologies

The synthesis of this compound involves several multicomponent reactions (MCRs) that allow for the rapid assembly of complex structures from simpler precursors. Various catalysts and reaction conditions have been optimized to enhance yield and selectivity.

Table: Synthesis Conditions

Reaction TypeCatalystYield (%)Reference
MCRCu(OTf)₂75
One-potDABCO65
MulticomponentTriethylamine70

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of the compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, the compound was tested against TNF-alpha-induced inflammation in human fibroblast cells. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and IL-8) when treated with the compound, suggesting its potential use in managing inflammatory disorders.

Chemical Reactions Analysis

Oxidation Reactions

The purine scaffold and substituents undergo oxidation under controlled conditions:

Reaction TargetOxidizing AgentConditionsProduct FormedSource
8-Oxo groupKMnO₄ (acidic)60°C, 4 hrs8-Hydroxy-7,8-dihydropurine derivative
Methoxy groupsH₂O₂ (30%)RT, 12 hrsDemethylation to hydroxyl derivatives
Fluorophenyl ringOzone (O₃)-78°C, CH₂Cl₂, 1 hrRing-opened dicarbonyl intermediates

Key findings:

  • Methoxy groups demonstrate resistance to mild oxidation but undergo cleavage with strong agents like H₂O₂.

  • Fluorine substituents stabilize the aromatic ring against electrophilic oxidation but allow ozonolysis at low temperatures .

Nucleophilic Substitution

The ethoxy and fluorophenyl groups participate in displacement reactions:

a. Ethoxy Group Replacement

NucleophileBase/CatalystTemperatureYieldProduct Application
NH₃ (g)NaH/DMF80°C72%4-Amino-3-methoxyphenyl derivative
PiperidineEt₃N/CH₃CNReflux68%Alkylamine-modified purines

b. Fluorine Displacement

ConditionsReagentSelectivityByproducts
Pd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsC2 > C9Dehalogenated purines

Data from cross-coupling studies show preferential substitution at the 2-fluorophenyl position over the 9-position .

Hydrolysis Pathways

The carboxamide group and purine ring show distinct hydrolytic behavior:

Table 3: Hydrolysis Conditions and Products

SiteReagentpHTimeProduct
6-Carboxamide6M HCl18 hrsPurine-6-carboxylic acid (89%)
NaOH (20%)132 hrsSodium carboxylate (93%)
Purine C8=OH₂O (steam)748 hrs8-Hydroxy analog (trace)

Notable observations:

  • Acidic hydrolysis preserves the purine ring integrity better than basic conditions .

  • Enzymatic hydrolysis using purine nucleoside phosphorylase shows potential for selective C-N bond cleavage .

Cycloaddition and Ring Modification

The conjugated system participates in [4+2] cycloadditions:

Diels-Alder Reactivity

DienophileSolventΔ (hrs)Adduct Structure
Maleic anhydrideToluene6Fused tetracyclic purine
TetracyanoethyleneDCM2Electron-deficient complex

X-ray crystallography confirms endo selectivity in adduct formation . Microwave-assisted conditions (150W, 100°C) reduce reaction times by 60% compared to conventional heating.

Radical-Mediated Transformations

Photochemical reactions enable unique functionalization:

UV-Induced Modifications

Wavelength (nm)Radical InitiatorMajor ProductApplication
254AIBNC8-C9 bond cleavage productsFragment-based drug discovery
365Eosin YC6-aryl cross-coupled derivativesFluorescent probes

EPR studies confirm the generation of purinyl radicals at C6 and C8 positions under these conditions .

Comparative Reactivity Analysis

The compound's reactivity differs significantly from structural analogs:

FeatureThis Compound9-Phenyl Analog 8-Mercapto Derivative
Oxidation Potential1.23 V (vs SCE)1.45 V0.89 V
Hydrolysis Rate (t₁/₂)8.2 hrs (pH 7)4.7 hrs22.1 hrs
Suzuki Coupling Yield78%92%61%

The electron-withdrawing fluorophenyl group decreases electron density at C2, explaining its enhanced oxidative stability but reduced cross-coupling efficiency compared to phenyl analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituent groups at positions 2 and 9 of the purine core. Key comparisons include:

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Ethoxy-3-methoxyphenyl 2-Fluorophenyl Not explicitly stated* ~409.4 g/mol† Enhanced electron donation (ethoxy/methoxy) and steric bulk at position 2.
9-(2-Ethoxyphenyl)-2-(4-Fluorophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 g/mol Fluorine at position 2 vs. position 4; ethoxy group at position 7.
2-(4-Hydroxyphenylamino)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl Not provided Not provided Hydroxyl group increases polarity; methoxy at position 9 for moderate bulk.
2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide 2,4-Dimethoxyphenyl 2-Fluorophenyl Not provided Not provided Dual methoxy groups enhance electron donation; fluorine retained.
8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-8-Oxo-7H-Purine-6-Carboxamide Methyl 4-Methylphenyl C14H13N5O2 283.29 g/mol Smaller substituents (methyl) reduce steric hindrance.

*Molecular formula inferred from analogs: Likely C21H19FN5O4 (calculated based on substituent additions).
†Estimated based on similar analogs (e.g., ).

Key Research Findings and Implications

  • Substituent Positioning : Fluorine at position 2 (target compound) vs. position 4 () alters electronic distribution, which could impact binding to hydrophobic pockets in enzymes.
  • Electron-Donating Effects : The 4-ethoxy-3-methoxyphenyl group provides stronger electron donation than 2,4-dimethoxyphenyl (), possibly enhancing interactions with cationic residues in target proteins.
  • Steric Considerations : The bulkier substituents in the target compound compared to methyl or methoxy groups () may limit binding to compact active sites but improve selectivity.

Preparation Methods

Traube Synthesis for 8-Oxo-7H-Purine Scaffold

The Traube method remains the most reliable approach for constructing the purine skeleton. A representative protocol involves:

  • Cyclization of 4,5-Diaminopyrimidine :
    • Reactants : 4,5-Diamino-6-hydroxypyrimidine (1.0 equiv), formamide (excess).
    • Conditions : Reflux at 180°C for 6–8 hours under nitrogen.
    • Yield : 70–85%.
  • Oxidation to 8-Oxo Derivative :
    • Reagent : Potassium permanganate (KMnO₄) in acidic medium.
    • Conditions : 0°C to room temperature, 2 hours.
    • Yield : 90–95%.

Installation of the 9-(2-Fluorophenyl) Group

Buchwald-Hartwig Amination

Position 9 is functionalized via palladium-mediated C–N bond formation:

  • Substrate : 9-Bromo-8-oxo-7H-purine (1.0 equiv).
  • Amine Partner : 2-Fluoroaniline (1.2 equiv).
  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Base : t-BuONa (2.0 equiv).
  • Solvent : Toluene, 110°C, 18 hours.
  • Yield : 60–70%.

Carboxamide Formation at Position 6

Nitrile Hydrolysis

A two-step process converts a nitrile intermediate to the carboxamide:

  • Nitrile Intermediate Synthesis :
    • Substrate : 6-Cyano-8-oxo-7H-purine.
    • Conditions : Treatment with POCl₃ followed by NH₄OH.
    • Yield : 80%.
  • Hydrolysis to Carboxamide :
    • Reagent : H₂O₂ (30%), NaOH (2M).
    • Conditions : 60°C, 4 hours.
    • Yield : 95%.

Optimization and Purification

Chiral Resolution (if applicable)

Though the target compound lacks chiral centers, related purines often require enantiomeric purification:

  • Method : Chiral HPLC using Ultron Chiral ES-OVS column (15:85 ethanol:20 mM KH₂PO₄, pH 3.5).
  • Retention Time : 25.4 minutes (reference for analogous compounds).

Crystallization

  • Solvent System : Ethanol/water (7:3).
  • Purity : ≥99% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.47 (t, 3H, –OCH₂CH₃), 3.85 (s, 3H, –OCH₃), 4.07–4.15 (q, 2H, –OCH₂CH₃), 6.82–8.77 (m, aromatic H).
  • ESI-MS : m/z 438.2 ([M + H]⁺).

Scale-Up Considerations

Catalytic Efficiency

  • Pd Load Reduction : From 5 mol% to 1 mol% via ligand optimization (Xantphos → BrettPhos).
  • Solvent Recycling : DMF recovery via distillation (≥90% reuse).

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